11-Amino-1-undecanethiol hydrochloride
Overview
Description
The compound 11-Amino-1-undecanethiol hydrochloride (AUT) is a functionalized thiol that has been utilized in various research applications, particularly in the field of biosensors. AUT forms self-assembled monolayers (SAMs) on gold substrates, which can be used for the immobilization of enzymes such as cholesterol oxidase for the detection of cholesterol using surface plasmon resonance (SPR) techniques .
Synthesis Analysis
The synthesis of compounds related to AUT involves the functionalization of undecanoic acid. For instance, the synthesis of 11-(3,5-di-tert-butyl-2-hydroxyphenylcarbamoyl)undecanoic acid, an amphiphilic antioxidant, was based on the membrane addressing concept and investigated for its antioxidant properties . Although not directly about AUT, this study provides insight into the synthetic strategies that can be applied to similar long-chain fatty acids with functional groups at the terminal positions.
Molecular Structure Analysis
The molecular structure of a related compound, the hydrochloride salt of amino-11-undecanoic acid cyclic dimer, has been elucidated. It consists of two monomeric units of nylon 11 linked by hydrogen bonds, with a ring structure closed through bent amide groups. The methylene chains are mostly all-trans, with the ring organized at an angle, which is indicative of the compound's conformational properties .
Chemical Reactions Analysis
In a study on the structural elucidation of a lactam derivative, selective acetylation was used to distinguish between two possible products of a reaction involving pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione with Strecker reagents. The treatment with acetic anhydride and other reagents led to the formation of mono-, di-, and triacetates, demonstrating the reactivity of amino groups in such compounds . This is relevant to AUT as it also contains an amino group that can undergo similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of amino-11-undecanoic acid (A11U), a compound structurally related to AUT, have been studied. A11U crystallizes in the monoclinic space group and has been characterized using single-crystal X-ray diffraction. The study provides X-ray powder diffraction diagrams for both hydrous and anhydrous phases, which are essential for understanding the material's properties under different conditions . These findings can be extrapolated to understand the behavior of AUT in various environments.
Case Studies
A practical application of AUT is in the development of a cholesterol biosensor. AUT SAMs on gold substrates were used to covalently immobilize cholesterol oxidase, which was then characterized and used to estimate cholesterol in solution. The biosensor showed good linearity, sensitivity, and stability, demonstrating the potential of AUT in biosensor technology .
Scientific Research Applications
Cholesterol Biosensing
11-Amino-1-undecanethiol hydrochloride (AUT) has been utilized in the development of cholesterol biosensors. By immobilizing cholesterol oxidase onto AUT self-assembled monolayers (SAMs) on gold substrates, researchers created biosensing electrodes. These electrodes demonstrated effective cholesterol estimation in solutions, offering potential for practical applications in cholesterol monitoring (Solanki et al., 2007).
Analytical Chemistry Applications
AUT SAMs on gold electrodes have been used for determining anionic surfactants. The presence of these surfactants affects the electrochemical response of redox-active species, which can be quantitatively measured (Masadome et al., 2004).
Surface Chemistry Studies
AUT SAMs have been studied for their unique chemical force titration behavior. The adhesion force between two AUT monolayers varies with pH and ionic strength, offering insights into the interactions at molecular levels and their potential applications in nanotechnology and materials science (Wallwork et al., 2001).
Functionalization for Biochemical Applications
AUT SAMs have been chemically functionalized for the immobilization of β-cyclodextrin on gold surfaces. This methodology opens avenues for creating biosensors and other devices that require the selective binding of molecules (Campiña et al., 2009).
Electrochemical Studies
Research has been conducted on the effects of terminal charges of AUT monolayers on gold electrodes on the redox responses of ferrocene derivatives. These studies are significant for understanding molecular interactions in electrochemistry (Takehara & Takemura, 1995).
Molecular Characterization
Studies on amino-11-undecanoic acid, a related compound, have contributed to understanding molecular structures and their thermal evolution, relevant in the field of crystallography and materials science (Aigouy et al., 1995).
Surface Permeation Studies
AUT SAMs on polycrystalline gold have been investigated for their selective permeation characteristics, which are critical for applications in electrochemical sensors and other devices requiring controlled molecular transport (Campiña et al., 2007).
Reversible Covalent Patterning
AUT has been used in reversible covalent patterning on gold and silicon oxide surfaces, which is essential for creating and erasing chemical patterns on surfaces, with applications in materials science and nanotechnology (Rozkiewicz et al., 2005).
Safety And Hazards
properties
IUPAC Name |
11-aminoundecane-1-thiol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25NS.ClH/c12-10-8-6-4-2-1-3-5-7-9-11-13;/h13H,1-12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQACAFAHHWTBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCN)CCCCCS.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901347444 | |
Record name | 11-Amino-1-undecanethiol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901347444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.85 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11-Amino-1-undecanethiol hydrochloride | |
CAS RN |
143339-58-6 | |
Record name | 11-Amino-1-undecanethiol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901347444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11-Amino-1-undecanethiol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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